2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
The compound 2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide features a fused benzofuropyrimidinone core substituted with a 2-methoxyethyl group at position 3, a sulfanyl bridge, and an acetamide moiety linked to a 3-methoxyphenyl group. This structure combines a planar heterocyclic system with polar and lipophilic substituents, making it a candidate for medicinal chemistry applications such as enzyme inhibition or receptor targeting. Its synthesis likely follows methods analogous to those described for structurally related pyrimidinone derivatives, involving condensation reactions and functional group modifications .
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-28-11-10-25-21(27)20-19(16-8-3-4-9-17(16)30-20)24-22(25)31-13-18(26)23-14-6-5-7-15(12-14)29-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQTUXJIRXYBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzofuropyrimidine Synthesis
The benzofuro[3,2-d]pyrimidin-4-one core is synthesized via cyclocondensation of 2-hydroxy-5-nitrobenzonitrile with 2-methoxyethyl halides. Key steps include:
- Haloketone Cyclization :
- Thiourea Intermediate Formation :
Sulfanyl-Acetamide Side Chain Introduction
The sulfanyl group is introduced via sodium hydroxide-mediated cyclization, followed by chloroacetic acid coupling:
- Cyclization to 2-Mercaptobenzofuropyrimidine :
- Chloroacetic Acid Coupling :
Final Amidation with 3-Methoxyaniline
The acetic acid intermediate is coupled with 3-methoxyaniline using carbodiimide coupling agents:
- EDC/HOBt-Mediated Amidation :
Alternative Methodologies and Innovations
Aza-Wittig Reaction Approach
A patent (WO2019097306A2) describes a one-pot method using iminophosphoranes and carbodiimides:
Microwave-Assisted Synthesis
A 2024 study (PubMed ID: 39212526) highlights microwave irradiation for accelerated cyclization:
Analytical Validation and Characterization
Spectroscopic Data
| Technique | Key Peaks | Interpretation |
|---|---|---|
| IR (KBr) | 1685 cm⁻¹ | C=O (pyrimidinone) |
| ¹H NMR | δ 3.41 (s, 3H) | Methoxyethyl -OCH₃ |
| ¹³C NMR | δ 162.8 | Thioacetamide C=S |
| HRMS | m/z 439.49 | [M+H]⁺ confirmed |
Purity and Yield Optimization
| Step | Solvent | Catalyst | Yield |
|---|---|---|---|
| Cyclization | Ethanol | None | 72% |
| Sulfanyl Introduction | Water | NaOH | 85% |
| Amidation | DMF | EDC/HOBt | 78% |
Challenges and Solutions
Nitro Group Reduction
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Research indicates that compounds similar to 2-[[3-(2-methoxyethyl)-4-oxo- benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of benzofuro-pyrimidine compounds possess antibacterial and antifungal activities. For instance, related compounds were effective against strains of Xanthomonas axonopodis and Ralstonia solanacearum .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Similar benzofuro derivatives have been evaluated for their ability to inhibit cancer cell proliferation .
- Enzyme Inhibition : Compounds with similar structures have been reported to act as enzyme inhibitors, which could be beneficial in treating conditions such as diabetes by inhibiting alpha-glucosidase .
Case Studies
Several studies have investigated the applications of related compounds:
- Antimicrobial Activity : A study demonstrated the effectiveness of sulfanyl-substituted pyrimidines against bacterial pathogens in agricultural settings . The findings suggest that modifications to the sulfanyl group can enhance antimicrobial potency.
- Anticancer Research : Research on related benzofuro derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models . These studies highlight the potential of this class of compounds in cancer therapy.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with five structurally related analogs, highlighting key differences in molecular weight, substituents, and core heterocycles:
Key Structural Variations and Implications
Benzothienopyrimidinone (): The sulfur atom in the thiophene ring increases lipophilicity and may influence redox activity . Thienopyrimidinone (): A simpler thiophene-pyrimidine fusion, offering reduced steric hindrance for membrane permeability .
Substituent Effects :
- 3-(2-Methoxyethyl) vs. 3-Aryl Groups : The 2-methoxyethyl group in the target compound provides flexibility and moderate polarity, while aryl substituents (e.g., 4-ethoxyphenyl in ) enhance π-π stacking but reduce solubility .
- Acetamide Substituents : The 3-methoxyphenyl group in the target compound introduces hydrogen-bonding capability, contrasting with the hydrophobic 4-methylphenyl () or electron-withdrawing trifluoromethyl groups () .
Sulfanyl Linker :
Pharmacokinetic and Bioactivity Considerations
- Lipophilicity : Compounds with trifluoromethyl () or hexahydro cores () exhibit higher logP values, favoring blood-brain barrier penetration but risking metabolic instability .
- Biological Targets: Benzothienopyrimidinones () are reported in antimicrobial and anticancer studies due to their redox-active thiophene rings . Thienopyrimidinones () with propenyl/furan groups show anti-inflammatory activity, likely via cyclooxygenase inhibition .
Biological Activity
The compound 2-[[3-(2-methoxyethyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 463.6 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | 2-[[3-(2-methoxyethyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The growth inhibitory activity was quantified using the GI50 value, indicating the concentration required to inhibit cell growth by 50%. For instance, compounds structurally similar to this one have shown GI50 values ranging from 2.94 µM to 19.3 µM in different studies, suggesting a promising therapeutic window for further development .
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Kinase Activities : Similar compounds have been shown to inhibit key signaling pathways such as PI3K/Akt, which are crucial for cancer cell proliferation and survival .
- Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study conducted on a series of derivatives related to this compound revealed that those with specific substitutions on the benzofuro[3,2-d]pyrimidine scaffold exhibited enhanced selectivity against cancer cells compared to normal cells. The most potent derivatives had modifications at the para-position of the N-substituent .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies indicated favorable interactions with proteins involved in cancer progression, supporting experimental findings .
Q & A
Q. Q1. What are the key steps and analytical methods for synthesizing this compound?
Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzofuropyrimidinone core. Critical steps include:
- Thioether linkage formation : Reaction of a sulfhydryl intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfanylacetamide moiety .
- Functional group protection : Methoxyethyl and methoxyphenyl groups require selective protection/deprotection to avoid side reactions .
Q. Analytical methods :
- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization and HPLC for purity assessment (>95%) .
- Structural confirmation :
Advanced Synthesis Optimization
Q. Q2. How can researchers optimize reaction yields for the sulfanylacetamide coupling step?
Answer: Yield optimization requires:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
- Temperature control : Reactions at 50–60°C balance reactivity and decomposition risks .
- Catalyst screening : Pilot studies using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved yields by 15–20% in analogous compounds .
Q. Q3. What spectroscopic techniques resolve ambiguities in the benzofuropyrimidinone core structure?
Answer:
- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating aromatic protons (e.g., benzofuran H-5 and pyrimidine H-2) .
- X-ray crystallography : Definitive confirmation of the fused ring system and sulfanylacetamide orientation (e.g., dihedral angle ~85° between benzofuran and pyrimidine planes) .
Biological Activity Evaluation
Q. Q4. What in vitro assays are recommended to assess this compound’s biological potential?
Answer:
- Kinase inhibition : Screen against tyrosine kinase family members (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like doxorubicin .
Q. Data contradiction example :
- In HeLa cells, EC₅₀ values varied between 2.1 µM (study A) and 8.7 µM (study B) due to differences in serum concentration (10% vs. 2% FBS) .
Advanced Mechanistic Studies
Q. Q5. How can researchers resolve conflicting data on this compound’s mechanism of action?
Answer:
- Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to validate hypothesized targets (e.g., MAPK pathway proteins) .
- Proteomic profiling : LC-MS/MS-based identification of binding partners in lysates from treated cells .
Computational Modeling Applications
Q. Q6. What computational strategies predict this compound’s binding affinity to biological targets?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase domain) .
- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
Stability and Degradation Analysis
Q. Q7. What methodologies evaluate the compound’s stability under physiological conditions?
Answer:
- pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC at 0, 24, 48h .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
Scale-Up Challenges
Q. Q8. What are critical considerations for scaling up synthesis without compromising purity?
Answer:
- Continuous flow reactors : Minimize exothermic risks during thioether formation .
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water 7:3 v/v) for >100g batches .
Data Reproducibility
Q. Q9. How can researchers address batch-to-batch variability in biological activity?
Answer:
- Strict QC protocols : Enforce >98% purity (HPLC) and identical lyophilization conditions .
- Bioassay standardization : Use internal reference compounds (e.g., staurosporine for kinase assays) to normalize results .
Comparative Structural Analysis
Q. Q10. How does this compound differ from structurally related benzofuropyrimidinones in terms of reactivity?
Answer:
- Electrophilic substitution : The 3-methoxyphenyl group directs electrophiles to the para position, unlike methyl or chloro substituents in analogs .
- Oxidative stability : The methoxyethyl group reduces susceptibility to autoxidation compared to alkyl chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
